![molecular formula C22H22FN5O B2862701 4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941940-81-4](/img/structure/B2862701.png)
4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
Scientific Research Applications
Anti-Tubercular Agent
This compound has been studied for its potential as an anti-tubercular agent . Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that it could be developed into a new class of anti-tuberculosis drugs, which is crucial given the rise of multi-drug resistant strains of tuberculosis.
Antileukemic Research
The N-methylpiperazine fragment within the compound’s structure is of interest in the synthesis of antileukemic agents. It serves as a key intermediate in the synthesis of imatinib , a well-known antileukemic drug . This highlights the compound’s relevance in cancer research, particularly in the development of therapies for leukemia.
Urease Inhibition
Compounds with a similar structure have been investigated for their ability to inhibit urease enzymes . Urease inhibition is a promising method for preventing infections caused by ureolytic bacteria. Therefore, this compound could be part of studies aimed at developing new antibacterial agents targeting urease.
Cytotoxicity Evaluation
Research has indicated that derivatives of this compound are non-toxic to human cells, such as HEK-293 (human embryonic kidney) cells . This is an important consideration in drug development, as it suggests a potential for therapeutic use without adverse effects on healthy cells.
Mechanism of Action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound has been designed and synthesized as a potential anti-tubercular agent .
Mode of Action
The compound interacts with its target by inhibiting its growth and proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with the growth and proliferation of Mycobacterium tuberculosis H37Ra . The downstream effects of this interaction lead to the inhibition of the bacteria, thereby exhibiting anti-tubercular activity .
Pharmacokinetics
The compound has shown significant activity against mycobacterium tuberculosis h37ra, suggesting it has sufficient bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This leads to its potential use as an anti-tubercular agent .
properties
IUPAC Name |
4-fluoro-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-27-12-14-28(15-13-27)21-11-10-20(25-26-21)16-4-8-19(9-5-16)24-22(29)17-2-6-18(23)7-3-17/h2-11H,12-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDVWJIPUATBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)benzamide |
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